Fluoro(2,3,5-trifluorophenyl)aceticacid

Description

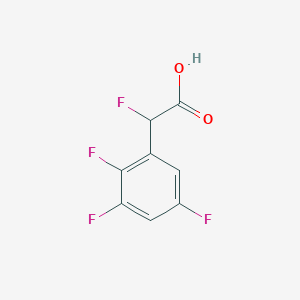

Fluoro(2,3,5-trifluorophenyl)acetic acid, systematically named 2-(2,3,5-trifluorophenyl)acetic acid (CAS: 132992-28-0), is a fluorinated aromatic acetic acid derivative with the molecular formula C₈H₅F₃O₂ and a molecular weight of 190.12 g/mol . Its structure comprises a phenyl ring substituted with three fluorine atoms at the 2-, 3-, and 5-positions, linked to an acetic acid moiety.

This compound is widely utilized as a pharmaceutical intermediate, notably in the synthesis of drugs such as Sitagliptin (a diabetes medication), where it is identified as Sitagliptin Impurity 79 . Key identifiers include:

- SMILES: C1=C(C=C(C(=C1F)F)CC(=O)O)F

- InChI Key: HHVKNKDKNBABCU-UHFFFAOYSA-N

- Synonyms: 2,3,5-Trifluorophenylacetic acid, Sitagliptin Impurity 79, Rarechem AL BO 0711 .

The fluorine substituents impart electron-withdrawing effects, enhancing the acidity of the carboxylic acid group and influencing reactivity in synthetic pathways.

Properties

Molecular Formula |

C8H4F4O2 |

|---|---|

Molecular Weight |

208.11 g/mol |

IUPAC Name |

2-fluoro-2-(2,3,5-trifluorophenyl)acetic acid |

InChI |

InChI=1S/C8H4F4O2/c9-3-1-4(7(12)8(13)14)6(11)5(10)2-3/h1-2,7H,(H,13,14) |

InChI Key |

AUCJIZZOVHYZHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(C(=O)O)F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of fluoro(2,3,5-trifluorophenyl)acetic acid typically involves multiple steps:

Condensation Reaction: 2,3,5-trifluoronitrobenzene reacts with diethyl malonate in the presence of sodium hydroxide and DMF at 40°C for 6 hours.

Hydrolysis and Decarboxylation: The intermediate undergoes hydrolysis, acidification, and decarboxylation to yield the desired product.

Reduction and Diazotization: The nitro group is reduced, followed by diazotization and fluoridation to introduce the fluorine atoms.

Industrial Production Methods

Industrial production methods for fluoro(2,3,5-trifluorophenyl)acetic acid involve similar steps but are optimized for large-scale production. These methods emphasize cost-effective raw materials, mild reaction conditions, and high yields .

Chemical Reactions Analysis

Types of Reactions

Fluoro(2,3,5-trifluorophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions typically target the nitro group, converting it to an amine.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted phenylacetic acids, amines, and ketones, depending on the reaction conditions and reagents used .

Scientific Research Applications

Fluoro(2,3,5-trifluorophenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of fluoro(2,3,5-trifluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated phenylacetic acids exhibit distinct physicochemical and functional properties depending on the number and position of fluorine atoms and substituents on the acetic acid chain . Below is a comparative analysis of structurally related compounds:

Table 1: Key Properties of Fluoro(2,3,5-trifluorophenyl)acetic Acid and Analogues

Structural and Electronic Effects

Substitution Position: The 2,3,5-trifluoro isomer exhibits steric and electronic effects distinct from 3,4,5- or 2,3,6-isomers. For example, the 3,4,5-trifluoro derivative has a higher melting point (70–73°C) due to symmetrical fluorine distribution , while asymmetric substitution in 2,3,5- and 2,3,6-isomers may reduce crystallinity. The 2,2-difluoro variant (C₈H₃F₅O₂) demonstrates enhanced electron-withdrawing capacity, increasing acidity compared to non-fluorinated acetic acid chains .

Acidity and Reactivity :

- Fluorine atoms at ortho positions (e.g., 2,3,5-) create stronger electron-withdrawing effects than meta or para positions, stabilizing the deprotonated carboxylate form. This property is critical in coupling reactions during drug synthesis .

Biological Activity

Fluoro(2,3,5-trifluorophenyl)acetic acid is a fluorinated compound that has garnered attention for its potential biological activity, particularly as an intermediate in pharmaceutical synthesis. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Fluoro(2,3,5-trifluorophenyl)acetic acid features a trifluoromethyl-substituted aromatic ring attached to a carboxylic acid functional group. The presence of multiple fluorine atoms significantly influences its chemical behavior and biological interactions.

Biological Activity

-

Pharmaceutical Applications :

- Fluoro(2,3,5-trifluorophenyl)acetic acid serves as a precursor in the synthesis of various pharmaceutical compounds, including sitagliptin, an anti-diabetic medication. Its fluorinated structure enhances metabolic stability and bioavailability compared to non-fluorinated analogs.

-

Mechanism of Action :

- Research indicates that fluorinated compounds often exhibit improved interactions with biological targets such as enzymes and receptors. The trifluoromethyl groups can modify pharmacokinetic properties, influencing absorption and metabolism.

-

Enzyme Inhibition :

- Studies have shown that fluorinated compounds can act as potent inhibitors of specific enzymes. For instance, amidoxime derivatives containing fluorine substituents have demonstrated significant increases in methylation levels of histone proteins, suggesting potential applications in cancer therapy through epigenetic modulation .

Case Studies

- A study on the synthesis and evaluation of fluorinated derivatives highlighted the enhanced inhibitory effects of trifluoromethyl-substituted compounds on steroid sulfatase activity. These findings suggest that modifications to the fluorination pattern can lead to significant changes in biological activity .

- Another investigation into low molecular weight amidoximes indicated that compounds with a 2-fluoro substituent produced substantial increases in histone methylation levels, demonstrating their potential role in regulating gene expression in tumor cells .

Comparative Analysis

The following table summarizes key findings related to the biological activity of Fluoro(2,3,5-trifluorophenyl)acetic acid compared to similar fluorinated compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Fluoro(2,3,5-trifluorophenyl)acetic acid | Precursor for sitagliptin; enzyme inhibition | Enhanced binding due to fluorination |

| Amidoxime derivatives | Significant increases in histone methylation | Epigenetic modulation |

| Steroid sulfatase inhibitors | Potent inhibition; structural analogs | Competitive inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.